FR 167653 - 158876-66-5

FR 167653

Catalog Number: EVT-252950
CAS Number: 158876-66-5
Molecular Formula: C24H20FN5O6S
Molecular Weight: 525.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FR 167653, chemically known as FR 167653, is a synthetic compound primarily recognized for its anti-inflammatory properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While initially identified as an inhibitor of tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) synthesis, [, ] further research has revealed its role as a potent p38 mitogen-activated protein kinase (p38 MAPK) inhibitor. [, , , , , , , , , , , , , , , , , , ] This dual inhibitory action makes FR 167653 a subject of interest in various scientific research areas, particularly those investigating inflammatory processes and their downstream effects.

Mechanism of Action

FR 167653 primarily exerts its effects through the inhibition of both TNF-α and IL-1 synthesis and the p38 MAPK pathway. [, , , , , , , , , , , , , , , , , , , , ] TNF-α and IL-1 are pro-inflammatory cytokines heavily involved in various inflammatory responses. By suppressing their production, FR 167653 effectively dampens the inflammatory cascade. [, ] Additionally, the compound inhibits p38 MAPK, a critical signaling molecule activated by various stresses and cytokines, further contributing to its anti-inflammatory effects. [, , , , , , , , , , , , , , , , , , ]

Applications
  • Ischemia-Reperfusion Injury: Studies demonstrate the protective effects of FR 167653 in various organ ischemia-reperfusion injury models, including the small intestine, [, ] heart, [, , ] and lungs. [] The compound's ability to reduce tissue damage and improve organ function is attributed to its suppression of pro-inflammatory cytokines and p38 MAPK activation. [, , , , , ]

  • Pulmonary Fibrosis: Research indicates FR 167653's potential in ameliorating bleomycin-induced pulmonary fibrosis, a chronic lung disease characterized by excessive scarring. [, , ] By inhibiting p38 MAPK activation and downstream pro-inflammatory pathways, the compound reduces fibrosis, improves lung function, and mitigates associated weight loss. [, , ]

  • Endometriosis: FR 167653 has shown efficacy in a murine model of endometriosis, reducing the growth of endometriotic lesions and suppressing intraperitoneal inflammation, likely through its p38 MAPK inhibitory action. [, ]

  • Gastric Mucosal Injury: Studies show that FR 167653 protects against aspirin-induced gastric mucosal injury in rats. [] This protective effect is linked to its anti-inflammatory properties, reducing oxidative stress, neutrophil infiltration, and the production of pro-inflammatory cytokines in the gastric mucosa. []

  • Arthritis: Research suggests FR 167653's potential in managing rheumatoid arthritis. In a collagen-induced arthritis rat model, the compound significantly reduced joint inflammation, bone resorption, and disease progression. [] These effects are attributed to its ability to suppress pro-inflammatory cytokine production and directly inhibit osteoclast differentiation and maturation. []

  • Liver Cirrhosis: Studies indicate that FR 167653 shows promise in mitigating acute liver failure after partial hepatectomy in cirrhotic rats. [, ] By suppressing the post-surgical surge in pro-inflammatory cytokines, the compound effectively reduces liver damage and improves survival rates. [, ]

Lipopolysaccharide (LPS)

Compound Description: Lipopolysaccharide (LPS) is a large molecule found in the outer membrane of Gram-negative bacteria. It acts as a potent endotoxin, triggering strong immune responses in animals and humans. LPS is often used in research to induce inflammation and mimic bacterial infection [, , , , ].

Relevance: Many studies investigating the effects of FR 167653 utilize LPS to induce the production of proinflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) [, , , , ]. FR 167653 demonstrates its anti-inflammatory properties by inhibiting the production of these cytokines in response to LPS.

Tumor Necrosis Factor-alpha (TNF-α)

Compound Description: Tumor Necrosis Factor-alpha (TNF-α) is a cytokine involved in systemic inflammation. It plays a crucial role in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease [, , , , , , , ].

Relevance: FR 167653 acts as a potent inhibitor of TNF-α production, making TNF-α a critical molecule in understanding the mechanism of action of FR 167653. By suppressing TNF-α, FR 167653 demonstrates its therapeutic potential in diseases driven by TNF-α overproduction [, , , , , , , ].

Interleukin-1 beta (IL-1β)

Compound Description: Interleukin-1 beta (IL-1β) is a proinflammatory cytokine involved in various immune and inflammatory responses. Like TNF-α, IL-1β is implicated in several inflammatory diseases [, , , , , , , , , ].

Relevance: FR 167653 inhibits both the synthesis and activity of IL-1β, highlighting its role as a key target for FR 167653's anti-inflammatory action. Blocking IL-1β contributes to the overall therapeutic effect of FR 167653 in inflammatory conditions [, , , , , , , , , ].

Interleukin-6 (IL-6)

Compound Description: Interleukin-6 (IL-6) is another cytokine involved in inflammation. It plays a role in the acute phase response and contributes to the pathogenesis of autoimmune diseases and chronic inflammation [, ].

Relevance: Research indicates that FR 167653 can suppress IL-6 production, particularly in models of endometriosis [, ]. This suggests a broader anti-inflammatory effect of FR 167653 beyond its primary targets, TNF-α and IL-1β.

Interleukin-8 (IL-8)

Compound Description: Interleukin-8 (IL-8) is a chemokine, primarily known for its role in neutrophil recruitment to sites of inflammation. It is involved in various inflammatory conditions [, ].

Relevance: Similar to IL-6, studies have shown that FR 167653 can reduce the production of IL-8, particularly in the context of endometriosis [, ]. This further supports the broad anti-inflammatory activity of FR 167653.

Cyclooxygenase-2 (COX-2)

Compound Description: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are lipid mediators involved in inflammation and pain. COX-2 is often upregulated during inflammation [, ].

Relevance: Research demonstrates that FR 167653 can suppress the expression of COX-2, suggesting its ability to modulate prostaglandin production and potentially contributing to its analgesic effects in inflammatory conditions [, ].

Inducible Nitric Oxide Synthase (iNOS)

Compound Description: Inducible Nitric Oxide Synthase (iNOS) is an enzyme responsible for producing nitric oxide (NO). While NO has physiological roles, excessive NO production by iNOS contributes to inflammation and tissue damage [].

Relevance: Studies indicate that FR 167653 can suppress the expression of iNOS and reduce NO production in models of gastric ulcers []. This suggests a role for FR 167653 in limiting inflammation-induced tissue damage.

Macrophage Colony-Stimulating Factor (M-CSF)

Compound Description: Macrophage Colony-Stimulating Factor (M-CSF) is a cytokine that promotes the survival, proliferation, and differentiation of macrophages, which are cells involved in immune responses and inflammation [].

Relevance: In vitro studies have shown that FR 167653 can inhibit the osteoclast differentiation induced by M-CSF and Receptor Activator of Nuclear factor Kappa-Β Ligand (RANKL) []. This suggests a potential role for FR 167653 in modulating bone resorption, a process often dysregulated in inflammatory diseases like rheumatoid arthritis.

Receptor Activator of Nuclear factor Kappa-Β Ligand (RANKL)

Compound Description: Receptor Activator of Nuclear factor Kappa-Β Ligand (RANKL) is a cytokine crucial for the formation and activation of osteoclasts, the cells responsible for bone resorption. Dysregulated RANKL signaling contributes to bone loss in various diseases [].

Relevance: Similar to its effect on M-CSF-induced osteoclast differentiation, FR 167653 also inhibits the process when induced by RANKL []. This further highlights the potential of FR 167653 in modulating bone resorption.

Dimethylnitrosamine (DMN)

Compound Description: Dimethylnitrosamine (DMN) is a potent hepatotoxin known to induce liver fibrosis and cirrhosis in experimental models [].

Relevance: DMN is used in research to create a model of liver cirrhosis for investigating the effects of FR 167653 on acute liver injury after partial hepatectomy []. This model helps to elucidate the potential therapeutic benefit of FR 167653 in liver diseases.

Relevance: Research utilizing bleomycin-induced pulmonary fibrosis models demonstrates that FR 167653 can ameliorate the severity of fibrosis and reduce lung damage [, ]. This highlights the potential therapeutic application of FR 167653 in treating pulmonary fibrosis.

Streptozotocin (STZ)

Compound Description: Streptozotocin (STZ) is a chemical that selectively destroys insulin-producing beta cells in the pancreas, leading to experimental diabetes in animal models [].

Relevance: STZ is used to induce diabetes in mice to investigate the effects of FR 167653 on morphine-induced antinociception []. This model helps researchers understand the influence of FR 167653 on pain perception in the context of diabetic complications.

Relevance: Studies investigating the gastroprotective effects of FR 167653 utilize aspirin to induce gastric mucosal damage in rats []. The research demonstrates the ability of FR 167653 to attenuate aspirin-induced gastric injury, suggesting its potential as a protective agent against NSAID-induced gastrotoxicity.

Rottlerin

Compound Description: Rottlerin is a natural compound isolated from the Kamala tree. It is known to inhibit Protein Kinase C delta (PKCδ), an enzyme involved in various cellular processes, including inflammation and apoptosis [].

Relevance: Rottlerin is used alongside FR 167653 in a study investigating ischemia-reperfusion injury in isolated rat hearts []. The research aims to dissect the role of PKCδ and p38 Mitogen-Activated Protein Kinase (p38 MAPK) in the context of cardiac injury and the potential interplay between Rottlerin and FR 167653 in modulating these pathways.

Properties

CAS Number

158876-66-5

Product Name

1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate

IUPAC Name

1-[7-(4-fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione;sulfuric acid

Molecular Formula

C24H20FN5O6S

Molecular Weight

525.5 g/mol

InChI

InChI=1S/C24H18FN5O2.H2O4S/c25-19-8-6-17(7-9-19)21-20(16-10-12-26-13-11-16)23-28-30(15-14-29(23)27-21)24(32)22(31)18-4-2-1-3-5-18;1-5(2,3)4/h1-13,28H,14-15H2;(H2,1,2,3,4)

InChI Key

SQPMXLGJCOMQND-UHFFFAOYSA-N

SMILES

C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O

Synonyms

7-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDRO-2-(OXOPHENYLACETYL)-8-(4-PYRIDINYL)-PYRAZOLO[5,1-C][1,2,4]TRIAZINE SULFATE

Canonical SMILES

C1CN(N=C2N1NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O

Isomeric SMILES

C1CN(N=C2N1NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.